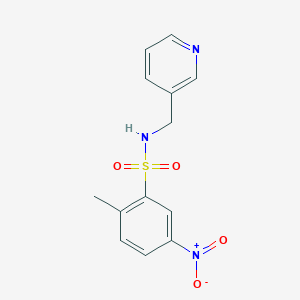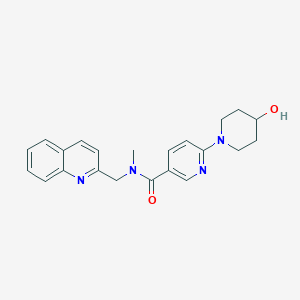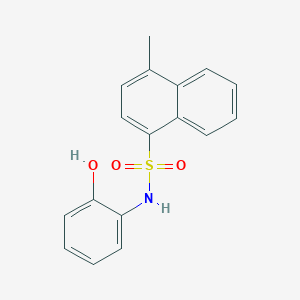![molecular formula C22H29N3O2 B5010430 N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of metalloproteinase enzymes, which are involved in various physiological processes such as tissue remodeling, angiogenesis, and inflammation.
作用机制
MMPI exerts its pharmacological effects by inhibiting the activity of metalloproteinases, specifically MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, which are essential for tissue remodeling and angiogenesis. By inhibiting these enzymes, MMPI can prevent the progression of diseases that involve tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
MMPI has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MMPI can inhibit the activity of MMP-2 and MMP-9 in a dose-dependent manner. In vivo studies have shown that MMPI can reduce tumor growth and metastasis in animal models of cancer. MMPI has also been shown to reduce inflammation and cartilage degradation in animal models of arthritis.
实验室实验的优点和局限性
One of the major advantages of using MMPI in lab experiments is its potency and specificity for metalloproteinases. This allows researchers to study the specific effects of metalloproteinase inhibition on various physiological processes. However, one of the limitations of using MMPI in lab experiments is its potential toxicity. MMPI has been shown to induce liver toxicity in animal models, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on MMPI. One of the potential applications of MMPI is in the treatment of cancer. Further studies are needed to evaluate the efficacy of MMPI in combination with other chemotherapeutic agents. Additionally, MMPI has been shown to have potential applications in the treatment of arthritis and other inflammatory diseases. Further studies are needed to evaluate the safety and efficacy of MMPI in human clinical trials. Finally, the development of novel MMPI analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more potent and specific metalloproteinase inhibitors.
合成方法
The synthesis of MMPI involves the reaction between 4-methoxyphenylethylamine and 1-methyl-4-piperidinemethanol, followed by the reaction with isonicotinoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce MMPI in high yield and purity.
科学研究应用
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition can lead to the prevention of tissue remodeling and angiogenesis, which are critical steps in the progression of cancer and other diseases.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24-14-9-19(10-15-24)17-25(22(26)20-7-12-23-13-8-20)16-11-18-3-5-21(27-2)6-4-18/h3-8,12-13,19H,9-11,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJNGDKGTXKXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=C(C=C2)OC)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)

![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)

![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)
![N,N-dimethyl-4-[1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-imidazolidinyl]aniline](/img/structure/B5010391.png)

![3-(4-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010399.png)
![2-methoxy-4-methyl-1-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5010415.png)
![methyl 4-[2-(anilinocarbonyl)hydrazino]-4-oxobutanoate](/img/structure/B5010419.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)